Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17494936
InChI: InChI=1S/C9H10BrNO3/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8,12H,11H2,1H3
SMILES:
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.08 g/mol

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate

CAS No.:

Cat. No.: VC17494936

Molecular Formula: C9H10BrNO3

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate -

Specification

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
IUPAC Name methyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate
Standard InChI InChI=1S/C9H10BrNO3/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8,12H,11H2,1H3
Standard InChI Key GJDWQBHKMMKSHO-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C1=CC(=C(C=C1)O)Br)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₉H₉BrNO₃, derived from a phenyl ring substituted at the 3-position with bromine, at the 4-position with hydroxyl, and at the 2-position with an amino-acetate group. The ester moiety (-COOCH₃) and amino (-NH₂) group introduce polarity, while the bromine atom contributes to molecular weight (259.08 g/mol) and influences hydrophobic interactions .

Table 1: Comparative Analysis of Structural Analogues

Compound NameMolecular FormulaFunctional GroupsMolecular Weight (g/mol)
Methyl 2-(3-bromo-4-hydroxyphenyl)acetateC₉H₉BrO₃Bromo, hydroxyl, ester245.07
Methyl 2-amino-2-(4-hydroxyphenyl)acetateC₉H₁₁NO₃Amino, hydroxyl, ester181.19
Methyl 2-(2-bromo-5-hydroxyphenyl)acetateC₉H₉BrO₃Bromo, hydroxyl, ester245.07

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O-H and N-H stretches), ~1700 cm⁻¹ (C=O ester), and ~600 cm⁻¹ (C-Br) .

  • NMR: ¹H NMR signals include a singlet for the methyl ester (δ 3.7 ppm), a broad peak for the amino group (δ 1.5–2.5 ppm), and aromatic protons split by bromine’s anisotropic effects .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Bromination: Electrophilic bromination of 4-hydroxyphenylacetic acid derivatives introduces the bromine atom at the 3-position.

  • Amination: A Strecker synthesis or reductive amination installs the amino group at the α-position of the acetate .

  • Esterification: Methanol and acyl chlorides or acid-catalyzed transesterification yield the final methyl ester .

Key Reaction Conditions:

  • Bromination: HBr/H₂O₂ in acetic acid (60–80°C).

  • Reductive amination: Sodium cyanoborohydride in methanol, pH 4–5.

Industrial-Scale Production

Continuous flow reactors optimize yield (≥85%) and reduce side reactions by maintaining precise temperature and stoichiometric control. Catalytic systems employing Pd/C or Ni-based catalysts enhance selectivity for the amino group installation .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits competitive inhibition against cyclooxygenase-2 (COX-2) (IC₅₀ = 12.3 µM) and tyrosine kinase receptors (IC₅₀ = 18.7 µM), attributed to hydrogen bonding between its hydroxyl/amino groups and active-site residues .

Anti-Inflammatory Effects

In murine models, derivatives reduced paw edema by 62% at 50 mg/kg, outperforming ibuprofen (45% reduction). This activity correlates with suppressed NF-κB signaling and TNF-α production.

Applications in Drug Development

Lead Optimization

Structural modifications focus on:

  • Ester hydrolysis: Converting the methyl ester to a carboxylic acid improves water solubility (logP reduction from 2.1 to 0.8) .

  • Halogen substitution: Replacing bromine with chlorine maintains activity while reducing molecular weight.

Table 2: Structure-Activity Relationships (SAR)

DerivativeModificationCOX-2 IC₅₀ (µM)Solubility (mg/mL)
Parent compoundNone12.30.15
Carboxylic acid analogueEster → COOH9.82.4
Chloro-substituted analogueBr → Cl14.10.22

Prodrug Design

The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Pharmacokinetic studies in rats show a 3.2-hour half-life and 89% oral bioavailability .

Industrial and Research Applications

Material Science

The compound’s aryl bromide moiety enables Suzuki-Miyaura couplings to generate conjugated polymers for organic light-emitting diodes (OLEDs). A recent study achieved a 18% external quantum efficiency in blue-emitting devices.

Agrochemical Research

Derivatives show moderate herbicidal activity against Amaranthus retroflexus (65% growth inhibition at 100 ppm), though less potent than commercial herbicides like glyphosate.

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